5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a dihydropyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzyloxy and trimethoxyphenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine derivatives, alcohol derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with various molecular targets. The compound’s trimethoxyphenyl group is known to interact with microtubules, leading to their destabilization. This interaction inhibits cell division, making it a potential anticancer agent. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer and anti-inflammatory properties.
3,4,5-Trimethoxybenzyl-oxybenzohydrazide: Exhibits antioxidant activity.
3,4,5-Trimethoxyphenyl indanone derivatives: Used as microtubule destabilizers in cancer therapy
Uniqueness
5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is unique due to its combination of a dihydropyridine core with benzyloxy and trimethoxyphenyl groups. This unique structure imparts a range of biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-18-9-15(10-19(28-2)21(18)29-3)24-22(26)16-11-17(25)20(12-23-16)30-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFMYWEJMOLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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